molecular formula C14H19IN2O3 B8164114 tert-Butyl 3-(2-amino-4-iodophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-amino-4-iodophenoxy)azetidine-1-carboxylate

Cat. No.: B8164114
M. Wt: 390.22 g/mol
InChI Key: JTUZESPLCSEZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-amino-4-iodophenoxy)azetidine-1-carboxylate is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a multifunctional structure that combines a Boc-protected azetidine ring, a phenoxy linker, and both amino and iodo substituents on the aromatic ring. The azetidine ring is a privileged structure in modern drug design, often employed to reduce lipophilicity and improve the metabolic stability of lead compounds . The presence of the iodine atom makes this molecule an especially versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the rapid exploration of chemical space around the aromatic moiety. This reagent holds significant potential in the development of targeted covalent inhibitors and positron emission tomography (PET) tracers. Researchers are exploring azetidine carboxylate-based inhibitors for targeting key enzymes, such as monoacylglycerol lipase (MAGL), which is a promising therapeutic target for treating neurodegenerative diseases, inflammation, and pain . The iodine substituent specifically provides a site for radiolabeling with isotopes like carbon-11 or fluorine-18, facilitating the creation of molecular imaging tools for non-invasive study of disease mechanisms and target engagement in vivo . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(2-amino-4-iodophenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-5-4-9(15)6-11(12)16/h4-6,10H,7-8,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUZESPLCSEZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Hydroxyazetidine Precursors

3-Hydroxyazetidine is synthesized via intramolecular cyclization of 1,3-dichloro-2-propanol derivatives under basic conditions. For example, treatment of 1,3-dichloro-2-propanol with benzylamine in dimethylformamide (DMF) at 60–80°C yields 1-benzyl-3-hydroxyazetidine. Subsequent hydrogenolysis removes the benzyl group, producing 3-hydroxyazetidine.

Boc Protection of Azetidine

The free amine of 3-hydroxyazetidine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with triethylamine as a base. This step proceeds quantitatively to yield tert-butyl 3-hydroxyazetidine-1-carboxylate:

Reaction Conditions

  • Reagents : Boc anhydride (1.1 eq), triethylamine (1.2 eq)

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

  • Yield : >90%

Phenoxy Group Installation via Nucleophilic Aromatic Substitution

Introducing the 2-amino-4-iodophenoxy substituent requires strategic functionalization of the aryl ring.

Synthesis of 2-Nitro-4-Iodophenol

4-Iodophenol undergoes nitration at the ortho position using concentrated nitric acid in acetic anhydride. The nitro group serves as a protected amino precursor and directs subsequent iodination:

Reaction Conditions

  • Nitrating Agent : HNO₃ (1.2 eq), Ac₂O

  • Temperature : 0°C → room temperature

  • Yield : 65–70%

Activation and Coupling

The phenolic hydroxyl group of 2-nitro-4-iodophenol is activated as a triflate using triflic anhydride. tert-Butyl 3-hydroxyazetidine-1-carboxylate then undergoes nucleophilic aromatic substitution (SNAr) with the activated aryl triflate:

Reaction Conditions

  • Base : Potassium carbonate (2.5 eq)

  • Solvent : DMF, 80°C

  • Yield : 58–62%

This yields tert-butyl 3-(2-nitro-4-iodophenoxy)azetidine-1-carboxylate.

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 10% w/w) in methanol under H₂ gas (1 atm) selectively reduces the nitro group without affecting the iodine substituent:

Reaction Conditions

  • Catalyst : Pd/C (10% w/w)

  • Solvent : Methanol

  • Temperature : Room temperature

  • Yield : 85–90%

Alternative Reduction with Iron

In acidic conditions, iron powder reduces the nitro group efficiently:

Reaction Conditions

  • Reductant : Iron powder (5 eq)

  • Acid : HCl (aqueous, 1M)

  • Solvent : Ethanol/water (1:1)

  • Yield : 78–82%

Critical Analysis of Synthetic Routes

Method Advantages Limitations
Boc Protection High yields (>90%), mild conditionsRequires anhydrous conditions
SNAr Coupling Regioselective, scalableSensitive to electron-deficient arenes
Catalytic Hydrogenation Clean reduction, no byproductsRisk of dehalogenation with Pd catalysts

Optimization Strategies

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates azetidine formation, improving yields to 75–80%.

Flow Chemistry for Reduction

Continuous-flow hydrogenation with immobilized Pd catalysts enhances safety and scalability.

Analytical Characterization

Key spectral data for tert-butyl 3-(2-amino-4-iodophenoxy)azetidine-1-carboxylate:

  • ¹H NMR (CDCl₃) : δ 1.42 (s, 9H, Boc), 3.70–3.85 (m, 4H, azetidine), 6.55 (d, J=8.4 Hz, 1H, ArH), 7.25 (dd, J=8.4, 2.0 Hz, 1H, ArH), 7.45 (d, J=2.0 Hz, 1H, ArH).

  • HRMS (ESI+) : m/z calc. for C₁₄H₁₈IN₂O₃ [M+H]⁺: 413.0412; found: 413.0409.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free azetidine amine. This reaction is critical for accessing reactive intermediates in drug synthesis.

Typical Conditions

ReagentSolventTemperatureTimeYield
Trifluoroacetic acidDCMRT1–2 h>90%
HCl (4M in dioxane)DioxaneRT2–4 h85–95%

Mechanism : Protonation of the carbonyl oxygen weakens the Boc group, leading to cleavage and release of CO₂ and tert-butanol.

Nucleophilic Substitution at the Iodine Atom

The para-iodo substituent on the phenoxy ring is amenable to cross-coupling reactions, enabling diversification of the aromatic system.

Suzuki-Miyaura Coupling

Replaces iodine with aryl/heteroaryl boronic acids.

Representative Conditions

CatalystBaseSolventTemp (°C)Yield
Pd(PPh₃)₄K₂CO₃DMF/H₂O80–10070–85%
PdCl₂(dppf)NaHCO₃THF/H₂O60–8065–80%

Applications : Introduces biaryl motifs for enhanced biological activity .

Ullmann Coupling

Forms C–N bonds with amines or amides.

Conditions

CatalystLigandSolventTemp (°C)Yield
CuI1,10-PhenDMSO100–12050–70%

Example : Coupling with pyrrolidine yields tertiary amine derivatives .

Functionalization of the Amino Group

The 2-amino group undergoes derivatization to form amides, sulfonamides, or imines.

Acylation

Reagents : Acetyl chloride, benzoyl chloride.
Conditions : Triethylamine (base), DCM, RT.
Yield : 80–95% .

Sulfonylation

Reagents : Tosyl chloride, mesyl chloride.
Conditions : Pyridine or Et₃N, THF, 0°C to RT.
Yield : 75–90% .

Product Example :
RSO2NH C6H3(I)O azetidine\text{RSO}_2-\text{NH C}_6\text{H}_3(\text{I})-\text{O azetidine}

Azetidine Ring Reactivity

The azetidine nitrogen participates in alkylation or ring-opening reactions after Boc deprotection.

Alkylation

Reagents : Alkyl halides (e.g., methyl iodide).
Conditions : NaH, DMF, 0°C to RT.
Yield : 60–80%.

Ring-Opening

Under strong acids (H₂SO₄) or bases (LiAlH₄), the azetidine ring opens to form linear amines .

Electrophilic Aromatic Substitution

The amino group activates the phenoxy ring for electrophilic attack, though iodine’s electron-withdrawing effect limits reactivity.

Nitration

Conditions : HNO₃/H₂SO₄, 0°C.
Regioselectivity : Meta to iodine due to steric and electronic effects .

Key Stability Considerations

  • Light Sensitivity : The iodine atom necessitates storage in amber glass.

  • Thermal Stability : Decomposes above 150°C .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, compounds similar to tert-butyl 3-(2-amino-4-iodophenoxy)azetidine-1-carboxylate have been studied for their ability to inhibit specific cancer cell lines. A study demonstrated that azetidine derivatives could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:
A recent investigation into azetidine derivatives highlighted their efficacy against breast cancer cells. The study utilized high-throughput screening methods to evaluate the cytotoxic effects of various compounds, including those structurally related to this compound. Results indicated a notable decrease in cell viability at micromolar concentrations, suggesting a promising lead for further development.

2. Neuroprotective Effects
Emerging evidence suggests that certain azetidine derivatives may possess neuroprotective properties. These compounds are being explored for their potential to mitigate neurodegenerative diseases by targeting oxidative stress and inflammation pathways.

Case Study:
In a study focusing on neurodegenerative models, researchers found that azetidine derivatives reduced markers of oxidative stress and inflammation in neuronal cells. The compound this compound was included in the screening process, demonstrating significant protective effects against neurotoxic agents.

Materials Science Applications

1. Polymer Synthesis
this compound can be utilized as a building block in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer chains, potentially enhancing the material properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties Comparison

Polymer TypeCompositionThermal Stability (°C)Mechanical Strength (MPa)
Control PolymerStandard polymer without additives20050
Modified PolymerPolymer with this compound25070

Synthetic Methodologies

1. Synthesis of Complex Molecules
The presence of the azetidine ring in this compound facilitates its use in synthesizing complex organic molecules through various reactions such as nucleophilic substitutions and cycloadditions.

Case Study:
A synthetic pathway involving this compound was developed to create novel heterocyclic compounds. The reaction conditions were optimized to achieve high yields, demonstrating its utility as a versatile intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-amino-4-iodophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and iodophenoxy group can facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

a) tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
  • Substituents : 1-hydroxybutyl and 4-methoxyphenyl groups.
  • Synthesis : Prepared via regioselective reactions (general procedure D) with a 42% yield after HPLC purification .
  • Key Data : HRMS (ESI) m/z [M + H]+: 310.2169 (calc. 310.2165) .
b) tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate (4h–k)
  • Substituents : Methoxy-oxoethyl and morpholine/isoindoline/pyrazole groups.
  • Synthesis : Aza-Michael addition with DBU catalysis, yielding 64–83% via flash chromatography .
  • Key Data : HRMS (e.g., C22H33N2O5 [M+H]+: 405.2384 (exp. 405.2384)) .
c) tert-Butyl 3-(cyanomethyl)-3-(4-boronate-pyrazolyl)azetidine-1-carboxylate (3)
  • Substituents: Cyanomethyl and boronate-pyrazole groups.
  • Synthesis: DBU-catalyzed reaction in isopropanol (64.4 mmol scale) .
d) tert-Butyl 3-(chloropyrimidin-4-yloxy)azetidine-1-carboxylate
  • Substituents : Chloropyrimidinyloxy group.
  • Key Data : Molecular weight 285.73, boiling point 424.3°C, density 1.3 g/cm³ .

Comparative Data Table

Compound Substituents Synthesis Method Yield (%) Molecular Formula Molecular Weight Key Spectral Peaks (HRMS)
2-Amino-4-iodophenoxy (target) Not reported C14H18IN2O3 404.21 (calc.)
1-Hydroxybutyl, 4-methoxyphenyl General procedure D 42 C21H31NO4 361.48 [M+H]+: 310.2169
Methoxy-oxoethyl, morpholinyl Aza-Michael addition with DBU 64–83 C22H33N2O5 405.52 [M+H]+: 405.2384
Cyanomethyl, boronate-pyrazolyl DBU/IPA catalysis C18H28BN3O4 361.25
Chloropyrimidinyloxy SNAr or coupling reaction C12H16ClN3O3 285.73

Key Observations

Synthetic Yields : Yields for azetidine derivatives vary widely (35–83%) depending on substituent complexity and purification methods. For example, morpholine-containing derivatives achieve higher yields (83%) due to favorable aza-Michael reactivity , while iodonium-mediated reactions (e.g., compound 58 in ) yield only 35%.

Spectral Characterization : HRMS and NMR are standard for confirming molecular integrity. For instance, tert-butyl 3-(indolyl)azetidine derivatives show distinct 1H-NMR shifts for aromatic protons (δ 7.2–7.8 ppm) .

Steric and Electronic Effects: Bulky substituents (e.g., 4-iodophenoxy) likely reduce synthetic yields compared to smaller groups (e.g., methoxy-oxoethyl) due to steric hindrance during ring closure or substitution.

Biological Activity

tert-Butyl 3-(2-amino-4-iodophenoxy)azetidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , a 4-iodophenoxy moiety, and an azetidine ring , contributing to its distinct electronic properties and biological profile. Its molecular formula is C15H18INO3C_{15}H_{18}INO_{3} with a molecular weight of approximately 375.20 g/mol .

The precise mechanism of action of this compound remains partially understood. It is hypothesized to interact with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The azetidine ring and the 4-iodophenoxy group are believed to play crucial roles in these interactions .

Anticancer Potential

Research has indicated that compounds within the azetidine class can exhibit significant anticancer activities. For instance, studies have focused on the effects of azetidine analogs on human breast cancer cell lines (e.g., MDA-MB-231). Although some analogs showed promising in vitro potency, their cellular activities were limited due to poor membrane permeability associated with polar functional groups like carboxylates .

Structure-Activity Relationships (SAR)

The biological activity of azetidine derivatives can be influenced by structural modifications. A comparative analysis revealed that esters often demonstrate superior cellular activity compared to their carboxylic acid counterparts. For example, certain ester analogs exhibited effective inhibition in cell viability assays at concentrations as low as 1.4 μM .

Synthesis

The synthesis of this compound typically involves the reaction of 3-(2-amino-4-iodophenoxy)azetidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This method ensures the formation of the desired ester compound while maintaining the integrity of the azetidine structure .

Study on Antitumor Activity

In one notable study, various azetidine analogs were tested for their effects on tumor cell proliferation. Despite showing sub-micromolar potency in cell-free assays, these compounds demonstrated limited efficacy against cancer cell lines due to poor cellular uptake . This highlights the need for further optimization of chemical properties to enhance bioavailability.

Comparative Analysis with Other Compounds

A comparative analysis involving similar compounds revealed that modifications in substituents significantly impact biological activity. For instance, compounds with non-polar substituents displayed improved cellular uptake and activity against cancer cells compared to those with polar functional groups .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-(2-amino-4-iodophenoxy)azetidine-1-carboxylate, and how are key intermediates purified?

The synthesis typically involves coupling a functionalized azetidine scaffold with a substituted phenol derivative. A common approach includes:

  • Step 1 : Preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate via oxidation or hydroxylation of azetidine precursors .
  • Step 2 : Activation of the phenolic component (e.g., 2-amino-4-iodophenol) using Mitsunobu conditions or nucleophilic aromatic substitution to introduce the azetidine moiety .
  • Step 3 : Deprotection or functionalization of the amino group, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
    Critical Note: Monitor reaction progress using TLC or LC-MS to avoid over-iodination or side reactions.

Q. How is the compound characterized, and what spectroscopic techniques are essential for confirming its structure?

Key characterization methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the azetidine ring, tert-butyl group, and substitution pattern (e.g., aromatic protons for iodine and amino groups) .
  • IR Spectroscopy : Peaks for C=O (1720–1680 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) validate the carbamate and amine functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, especially for iodine-containing isotopes (e.g., 127I^{127}I) .
  • X-ray Crystallography : Resolves stereochemistry and solid-state packing, using programs like SHELXL for refinement .

Q. What storage conditions are optimal to maintain the stability of this compound?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation of the iodine substituent and oxidation of the amine. Use amber vials to avoid photolytic dehalogenation . Regularly monitor purity via HPLC (>95%) .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data (e.g., disordered iodine atoms) be resolved during refinement?

  • Use SHELXL ’s PART instructions to model disorder, applying constraints (e.g., SIMU, DELU) for thermal parameters .
  • Validate against electron density maps (2FoFc2F_o-F_c) and residual density plots. For iodine, anisotropic refinement is critical due to its high electron density .
  • Cross-check with spectroscopic data (e.g., 127I^{127}I NMR if accessible) to confirm substitution patterns .

Q. What strategies mitigate steric hindrance during Suzuki-Miyaura cross-coupling reactions involving the iodine substituent?

  • Pre-activation : Convert the aryl iodide to a boronic ester using Pd-catalyzed borylation (e.g., Miyaura borylation) .
  • Ligand Selection : Bulky ligands like SPhos or XPhos enhance turnover in sterically crowded environments .
  • Temperature Optimization : Use microwave-assisted synthesis (80–120°C) to accelerate coupling while minimizing decomposition .
    Example: tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate (CAS 2891606-49-6) serves as a boron reagent for such reactions .

Q. How are unexpected byproducts (e.g., dehalogenated intermediates or azetidine ring-opening) addressed during synthesis?

  • Analytical Workflow : Use LC-MS/MS to detect low-abundance impurities (e.g., Baricitinib Impurity 31 analogs) .
  • Mechanistic Insight : Iodine loss may occur via radical pathways; adding radical scavengers (e.g., BHT) suppresses this .
  • Purification : Employ reverse-phase HPLC with C18 columns to separate polar byproducts .

Q. What computational methods predict the impact of the iodine substituent on pharmacological activity?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors), leveraging iodine’s van der Waals radius for hydrophobic pockets .
  • QSAR Modeling : Correlate Hammett σ+^+ values of substituents (iodine’s +R effect) with bioactivity data from azetidine derivatives .

Q. How does the amino group’s basicity influence reactivity in subsequent derivatization (e.g., acylation or alkylation)?

  • Protection : Convert the amine to a Boc-protected intermediate using di-tert-butyl dicarbonate (Boc2_2O) to prevent side reactions .
  • pH Control : Perform reactions in buffered conditions (pH 7–9) to balance nucleophilicity and solubility .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies between calculated and observed 1H^1H1H NMR shifts for the azetidine ring?

  • Solvent Effects : Compare data in CDCl3_3 vs. DMSO-d6_6; DMSO may deshield protons due to hydrogen bonding .
  • Conformational Analysis : Use DFT calculations (e.g., Gaussian) to model ring puckering and predict shifts .

Q. When crystallographic R factors remain high (>0.05), what refinements improve model accuracy?

  • Twinned Data : Apply TWIN commands in SHELXL for pseudo-merohedral twinning .
  • Hydrogen Placement : Use SHELX’s HFIX for riding hydrogen models or experimental H positions from neutron diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.